Phenethyl decanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-11-14-18(19)20-16-15-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMQLUJPAGWJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210807 | |
| Record name | Phenethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61810-55-7 | |
| Record name | 2-Phenylethyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61810-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061810557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENETHYL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4IWO45796 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenethyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Manufacturing
Chemical Synthesis
The primary chemical method for synthesizing phenethyl decanoate is Fischer-Speier esterification. pearson.comnrochemistry.com This reaction involves heating a mixture of phenethyl alcohol and decanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. nrochemistry.comnumberanalytics.com The reaction is reversible, and to drive it towards the formation of the ester, water, a byproduct, is typically removed, or an excess of one reactant is used. pearson.comnumberanalytics.com Another chemical route is the Yamaguchi esterification, which can offer a more convenient procedure for creating 2-phenylethyl esters. aensiweb.net
Enzymatic Synthesis
Enzymatic synthesis, or biocatalysis, has gained significant attention as a "green" alternative for producing flavor esters. nih.gov Lipases are the most commonly used enzymes for this purpose, catalyzing the esterification reaction between phenethyl alcohol and decanoic acid or a related acyl donor. academie-sciences.frscirp.org This method is often conducted in non-aqueous or low-water systems to favor synthesis over hydrolysis. researchgate.net Studies have explored the use of various lipases, such as those from Candida antarctica (immobilized as Novozym 435) and Pseudomonas cepacia, to efficiently produce this compound and other esters. academie-sciences.fr The high selectivity of enzymes can lead to high-purity products under mild reaction conditions. scirp.org
Metabolic Fate and Biotransformation Research of Phenethyl Esters
In Vivo Hydrolysis Kinetics and Product Formation
The initial and often most significant step in the biotransformation of phenethyl decanoate (B1226879) is its hydrolysis. This process is crucial for breaking down the ester into its constituent alcohol and carboxylic acid.
Phenethyl decanoate is rapidly hydrolyzed in vivo to yield phenethyl alcohol and decanoic acid. oecd.orgnih.govresearchgate.net This rapid and nearly complete hydrolysis is a common characteristic of carboxylic acid esters in biological systems, representing the initial step in their detoxification. oecd.org Studies on phenethyl esters, including phenethyl acetate (B1210297), have shown that this hydrolysis occurs readily. oecd.orgrameywine.comacademie-sciences.fr
The hydrolysis of phenethyl esters is facilitated by esterase enzymes present in various biological matrices. Research into the in vitro hydrolysis of phenethyl acetate, for example, has demonstrated that ester hydrolysis by artificial gastric and pancreatic juices follows first-order kinetics. oecd.orgrameywine.com The rate of hydrolysis was observed to be relatively slow in artificial gastric juice but significantly faster in artificial pancreatic juice. oecd.org
Furthermore, hydrolysis also follows first-order rate kinetics in tissue preparations, specifically in rat liver and small intestinal tissue. oecd.org The tissue rates indicate that esters are hydrolyzed more readily in tissues (e.g., liver tissue > intestinal mucosal tissue) compared to artificial pancreatic juices. oecd.org It is also recognized that esterase activity can vary considerably between different species. oecd.org
Hydrolysis to Phenethyl Alcohol and Corresponding Carboxylic Acids
Oxidative Biotransformation Pathways of Metabolites
Following hydrolysis, the resulting phenethyl alcohol undergoes further metabolic transformations, primarily through oxidative pathways.
Phenethyl alcohol, a primary metabolite of this compound hydrolysis, is successively oxidized in vivo. The initial oxidation step converts phenethyl alcohol to phenylacetaldehyde (B1677652). oecd.orginchem.org This reaction is mediated by NAD+-dependent alcohol dehydrogenases. oecd.org Subsequently, phenylacetaldehyde is further oxidized to phenylacetic acid by aldehyde dehydrogenases. oecd.orginchem.orgcir-safety.orgresearchgate.netgoogle.com This oxidative pathway is a critical step in preparing the metabolite for subsequent conjugation and excretion.
Conjugation Processes and Excretion Mechanisms
The final stage of this compound biotransformation involves the conjugation of its metabolites and their subsequent excretion from the body.
Phenylacetic acid, the oxidative metabolite of phenethyl alcohol, is primarily conjugated and excreted in the urine. oecd.orginchem.orgcir-safety.org The specific conjugation pathway can vary depending on the species. For instance, in rats and rabbits, phenylacetic acid is predominantly conjugated with glycine (B1666218) to form phenylaceturic acid. oecd.orgcir-safety.org In humans, however, phenylacetic acid is conjugated with L-glutamine. oecd.org Following oral administration of phenethyl alcohol, approximately 70% of the administered dose is eliminated via renal excretion. oecd.org
Applications in Advanced Materials and Chemical Synthesis
Utilization as a Precursor in Complex Organic Molecule Synthesis
Specific research findings detailing the utilization of Phenethyl decanoate (B1226879) (CID 112733) solely as a precursor in the synthesis of complex organic molecules were not found in the provided search results. While the broader class of esters, including phenethyl esters, can be involved in various organic reactions, direct documented applications for Phenethyl decanoate in this specific role were not identified.
Role in Specialty Chemical Formulations
This compound finds industrial application as a surfactant and an emulsifier. foodb.ca It is also noted for its organoleptic properties, exhibiting winey, brandy, and cognac notes, as well as honey, floral, and sweet characteristics, which suggests its potential use in flavors and fragrances. thegoodscentscompany.comsigmaaldrich.com
Direct documented applications specifically for this compound (CID 112733) as a component in reversible thermochromic and heat-sensitive erasable inks were not identified in the available research. However, a structurally related compound, 4-(Benzyloxy)this compound (CAS 848484-93-5, PubChem CID 66858998), is explicitly noted as a sensitizer (B1316253) and solvent in such ink formulations. This related compound plays a role in heat-reversible thermal discoloration inks, enabling color changes in response to temperature variations. scienoc.comchemicalbook.com
Role in Biological Systems
Involvement in Lipid Metabolism
As a fatty acid ester, phenethyl decanoate (B1226879) is involved in lipid metabolism. hmdb.ca In vivo, it is expected that phenethyl esters are rapidly hydrolyzed by esterase enzymes into their constituent parts: phenethyl alcohol and the corresponding carboxylic acid (decanoic acid). oecd.org The resulting phenethyl alcohol can be oxidized to phenylacetic acid, while the decanoic acid can be integrated into physiological pathways for fatty acid metabolism. oecd.orgljmu.ac.uk The Human Metabolome Database lists phenethyl decanoate as being involved in fatty acid metabolism and lipid transport pathways. hmdb.ca Studies on the effect of phenylethyl alcohol on Candida albicans suggest that the metabolism of related compounds can influence membrane composition and function. plos.org
Advanced Analytical Chemistry Methodologies for Phenethyl Decanoate Characterization
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to isolating phenethyl decanoate (B1226879) from complex matrices, such as those found in food, beverages, and essential oils. These techniques separate compounds based on their differential distribution between a stationary and a mobile phase, allowing for individual identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like phenethyl decanoate. mdpi.comphytopharmajournal.com In this technique, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. mdpi.com
GC-MS analysis of this compound typically involves a temperature-programmed oven to ensure efficient separation from other volatile compounds. mdpi.com The mass spectrum of this compound is characterized by specific ion fragments that confirm its structure. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, aiding in its positive identification. nih.govnist.gov
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., BP-20) mdpi.com |
| Column Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm film thickness mdpi.com |
| Carrier Gas | Helium phytopharmajournal.comchromatographyonline.com |
| Injection Mode | Splitless mdpi.comchromatographyonline.com |
| Oven Temperature Program | Initial temp. 50-60°C, ramped to 220-280°C mdpi.comchromatographyonline.com |
| Mass Spectrometer Mode | Electron Ionization (EI) phytopharmajournal.com |
| Mass Range (m/z) | 35-550 mdpi.comchromatographyonline.com |
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
For the analysis of volatile compounds in complex solid or liquid samples, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful and solvent-free sample preparation technique. mdpi.comnih.gov This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a sealed vial containing the sample. mdpi.comnih.gov Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column for separation and analysis by MS. researchgate.net
The choice of fiber coating is critical for the efficient extraction of target analytes. For this compound and other esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its broad applicability for various volatile compounds. chromatographyonline.commdpi.comnih.govnih.gov Optimization of parameters such as extraction time and temperature is crucial for achieving high sensitivity and reproducibility. mdpi.comnih.govacs.org Studies have shown that HS-SPME-GC-MS can be effectively used to identify this compound in various matrices, including fermented beverages and spirits. nih.govnih.govnih.govresearchgate.net
Table 2: HS-SPME Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| Fiber Coating | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) chromatographyonline.commdpi.comnih.govnih.govnih.gov |
| Extraction Temperature | 35-60°C mdpi.comnih.govacs.org |
| Extraction Time | 15-45 minutes mdpi.comacs.orgnih.gov |
| Desorption Temperature | 250°C researchgate.net |
| Desorption Time | 5 minutes researchgate.net |
Spectrometric Techniques for Structural Elucidation
While chromatographic techniques are excellent for separation and initial identification, spectrometric methods provide detailed structural information, confirming the molecular identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. libretexts.org It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). libretexts.orgnih.gov When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular structure. libretexts.org
For this compound, ¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. rsc.org ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. hmdb.ca While dedicated NMR studies on this compound are not extensively published, reference spectra are available in databases. The analysis of related phenethyl derivatives and decanoate esters provides a strong basis for interpreting the NMR data of this compound. rsc.orgresearchgate.netsigmaaldrich.comtandfonline.comnih.gov
Method Validation for Quantitative Analysis and Reproducibility
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. ddtjournal.netbsmrau.edu.bdfda.goveuropa.euchula.ac.thinab.ie For the quantitative analysis of this compound, key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). ddtjournal.netbsmrau.edu.bdsepscience.com
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. chula.ac.th A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, with a value greater than 0.99 being desirable. chula.ac.th
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. ddtjournal.netbsmrau.edu.bdnih.gov It is often determined based on the signal-to-noise ratio (typically 3:1) or by calculating it from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). sepscience.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ddtjournal.netbsmrau.edu.bdnih.gov It is commonly defined by a signal-to-noise ratio of 10:1 or calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (LOQ = 10σ/S). sepscience.com
Validation studies for methods analyzing volatile compounds in complex matrices, such as wine, have reported on these parameters for various esters, demonstrating the established procedures for determining the reliability of quantitative data. researchgate.netembrapa.br
Table 3: Illustrative Method Validation Data for Ester Analysis
| Analyte (Ester) | Linearity (r²) | LOD (µg/L) | LOQ (µg/L) |
|---|---|---|---|
| Ethyl Hexanoate (B1226103) | >0.99 | 0.1 | 0.3 |
| Ethyl Octanoate (B1194180) | >0.99 | 0.2 | 0.7 |
| Ethyl Decanoate | >0.99 | 0.3 | 1.0 |
| 2-Phenylethyl acetate (B1210297) | >0.99 | 0.5 | 1.5 |
Note: This table provides example data for similar esters to illustrate typical validation parameters and is not specific to this compound.
Sensory Science and Olfactory Perception Research of Phenethyl Decanoate
Contribution to Aroma Profiles in Fermented Beverages and Food Products
Phenethyl decanoate (B1226879) is a volatile compound formed during fermentation and contributes to the complex aroma profiles of numerous alcoholic beverages.
White Wines: In white wines, such as those from the Fetească regală variety, phenethyl decanoate is associated with floral, fruity, and woody notes. mdpi.com Studies have shown a correlation between the levels of this compound and other compounds like 3-methylbutyl acetate (B1210297) and hexanoic acid in these wines. mdpi.com Research on Greek white wines indicated that the concentration of longer-chain esters like ethyl decanoate might increase with greater oxygen exposure during storage. oeno-one.eu
Red Wines: While specific details on this compound in red wines are less prevalent in the provided search results, its precursor, phenylethyl alcohol, is a significant component. nih.gov The esterification of phenylethyl alcohol with decanoic acid, both present in wine, leads to the formation of this compound.
General Significance in Wine: The presence of esters, including this compound, is crucial for the fruity and floral aromas in wine. mdpi.com While some studies suggest that basal defoliation in viticulture does not markedly affect the concentration of ethyl decanoate, the impact on this compound specifically requires further investigation. nih.gov The hydrolysis of acetate esters during aging can lead to an increase in their constituent alcohols, including phenethyl alcohol, which could then be available for esterification. oeno-one.eu
The following table summarizes the presence and aromatic contribution of this compound and related compounds in wine, based on available research.
| Wine Type | Compound | Associated Aroma Notes | Research Findings |
| White Wine (Fetească regală) | This compound | Floral, Fruity, Woody | Proportional levels with 3-methylbutyl acetate and hexanoic acid. mdpi.com |
| White Wine (General) | Ethyl decanoate | Fruity, Floral | Concentration may increase with oxygen exposure. oeno-one.eu |
| Pinot Noir | Ethyl decanoate | Not specified | Concentration can be influenced by malolactic fermentation with different bacterial strains. unirioja.es |
This compound and its precursors are important components of the aroma profiles of mead and cider.
Mead: In mead, phenylethyl alcohol, a precursor to this compound, is a significant volatile compound. researchgate.net One study correlated phenylethyl alcohol with yeast and green aromas. researchgate.netresearchgate.net Another study on mead fermented with different yeast strains found that Saccharomyces uvarum produced mead with amyloctanoate and -decanoate, contributing waxy, oily, fruity, green, and cognac flavors. biorxiv.org
Cider: Research on cider has identified ethyl decanoate as one of the common volatile compounds across ciders fermented with various yeast strains. mdpi.com Phenylethyl alcohol is also considered one of the key contributors to cider aroma, providing fruity and floral notes. mdpi.com The production of unique esters like phenylethyl acetate, which shares the same alcohol moiety as this compound, has been observed with specific yeast strains, highlighting the influence of yeast on the final aroma profile. mdpi.com
The table below outlines the role of this compound and related compounds in the aroma of mead and cider.
| Beverage | Compound | Associated Aroma Notes | Research Findings |
| Mead | Phenylethyl alcohol | Yeast, Green | One of the most relatively abundant volatile compounds. researchgate.netresearchgate.net |
| Mead | Amyl decanoate | Waxy, Oily, Fruity, Green, Cognac | Typical for mead fermented with S. uvarum. biorxiv.org |
| Cider | Ethyl decanoate | Not specified | Common volatile organic compound in ciders. mdpi.com |
| Cider | Phenylethyl alcohol | Fruity, Floral | A top contributor to cider odor. mdpi.com |
This compound and related esters are significant contributors to the aroma of distilled spirits and other fermented beverages.
Distilled Spirits: In distilled spirits, esters generally impart positive fruity notes. nih.gov Ethyl decanoate is a common ester found in various spirits, including fruit brandies. nih.govresearchgate.net In some grape spirits, ethyl decanoate and ethyl undecanoate were among the most abundant esters. researchgate.net In peach spirits, while isoamyl decanoate was identified as an aroma-active compound in the distilled version, phenylethyl alcohol was a key aroma compound in both distilled and pervaporation-produced spirits, described as having dried rose and sweet notes. mdpi.com
Other Fermented Beverages: In a greengage alcoholic beverage, ethyl decanoate was found to contribute a fruity, brandy-like aroma. mdpi.com Research on beer has shown that co-fermentation with Pichia kluyveri and Saccharomyces cerevisiae can lead to higher levels of decanoic acid and its corresponding esters, enhancing the aromatic profile. mdpi.com In persimmon wine, ethyl decanoate was a main aroma component in the early stages of fermentation, and at the end of fermentation, phenylethyl alcohol was a key aroma substance. teknoscienze.com
The following table details the impact of this compound and similar compounds on the aroma of distilled spirits and other fermented products.
| Product | Compound | Associated Aroma Notes | Research Findings |
| Distilled Spirits | Ethyl decanoate | Fruity | A common ester in distilled spirits. nih.govnih.gov |
| Peach Spirit | Isoamyl decanoate | Not specified | Identified as aroma-active in distilled peach spirit. mdpi.com |
| Peach Spirit | Phenylethyl alcohol | Dried rose, Sweet | Important aroma compound in both distilled and pervaporation-produced peach spirit. mdpi.com |
| Greengage Alcoholic Beverage | Ethyl decanoate | Fruity, Brandy-like | Dominated the aroma profile in one fermentation group. mdpi.com |
| Beer | Decanoic acid and its esters | Not specified | Higher levels in co-fermentation, enhancing the aroma profile. mdpi.com |
| Persimmon Wine | Ethyl decanoate | Not specified | A main aroma component in the first stage of fermentation. teknoscienze.com |
| Persimmon Wine | Phenylethyl alcohol | Not specified | A main aroma substance at the end of fermentation. teknoscienze.com |
Role in Mead and Cider Aroma Chemistry
Correlation with Specific Olfactory Descriptors
The olfactory profile of this compound and its related esters is characterized by desirable fruity and floral notes.
Floral and Honey: Phenethyl alcohol, the alcohol portion of this compound, is strongly associated with floral, rose, and honey aromas. ifrafragrance.org Its ester, phenethyl acetate, shares similar honey and rose-like descriptors. mdpi.com
Fruity: Ethyl decanoate is described as having fruity, floral, and woody notes in white wine. mdpi.com In a greengage alcoholic beverage, it contributes a fruity, brandy-like aroma. mdpi.com
Waxy and Cognac: In mead, amyloctanoate and -decanoate have been described as having waxy, oily, fruity, green, and cognac flavors. biorxiv.org Heptyl decanoate is noted for its winey, brandy, and cognac odor. thegoodscentscompany.com
Other Notes: In a study on mead, ethyl decanoate was surprisingly correlated with a manure-like aroma, which contrasts with its more common fruity and floral descriptors. researchgate.netresearchgate.net This suggests that the perceived aroma can be influenced by the complexity of the beverage matrix and the presence of other compounds.
The table below summarizes the olfactory descriptors associated with this compound and related compounds.
| Compound | Associated Olfactory Descriptors | Source |
| Phenethyl alcohol | Floral, Rose, Honey | ifrafragrance.org |
| Phenethyl acetate | Honey, Rose-like | mdpi.com |
| Ethyl decanoate | Fruity, Floral, Woody, Brandy-like | mdpi.commdpi.com |
| Amyl decanoate | Waxy, Oily, Fruity, Green, Cognac | biorxiv.org |
| Heptyl decanoate | Winey, Brandy, Cognac | thegoodscentscompany.com |
| Ethyl decanoate | Manure (in one study) | researchgate.netresearchgate.net |
Complexity and Balance: The variety and concentration of esters, including decanoates, contribute to the complexity and aromatic balance of wines and other fermented beverages. mdpi.com The interaction between different volatile compounds, including esters and alcohols, is crucial in defining the final sensory profile.
Association with Fruity, Floral, Honey, and Other Aroma Notes
Molecular Interactions Influencing Aroma Release and Perception
The release and subsequent perception of this compound's aroma are significantly modulated by its molecular interactions with other components in the food or beverage matrix. These interactions can either enhance or suppress its volatility and perceived intensity.
The food matrix, which includes components like phenolic compounds, proteins, and fats, plays a crucial role in the retention and release of aroma compounds such as this compound. researchgate.net Phenolic compounds, in particular, have been shown to interact with volatile compounds, affecting their release and perception. researchgate.netresearchgate.net
Research indicates that the hydrophobicity of an aroma compound is a key factor in its interaction with the food matrix. nih.gov More hydrophobic esters, like ethyl decanoate, have been observed to have their volatility inhibited by phenolic fractions, likely due to stronger interactions with the wine matrix. nih.gov This suggests that the release of the similarly hydrophobic this compound could also be suppressed in the presence of high concentrations of phenolic compounds. nih.gov These interactions are often driven by hydrophobic forces between the polyphenols and the aroma compounds. nih.gov The formation of complexes between phenolic compounds and proteins can also create stabilized colloids that retain and protect aromatic compounds, limiting their release. researchgate.net
Conversely, the presence of fat in a food matrix generally leads to higher retention of hydrophobic aroma compounds, resulting in a lower release into the headspace. researchgate.net This is because aroma compounds are typically more soluble in fat than in water. researchgate.net
The following table summarizes the expected effect of different matrix components on the volatility of this compound based on findings for similar compounds:
| Matrix Component | Expected Effect on this compound Volatility | Reference |
| Phenolic Compounds | Inhibition, especially at high concentrations | nih.gov |
| Proteins | Retention through direct interaction or colloid formation | researchgate.net |
| Fats | Increased retention, leading to lower release | researchgate.net |
This table is generated based on research on compounds with similar properties to this compound.
Conversely, antagonistic effects can also occur. In some ciders, the presence of compounds like benzyl (B1604629) alcohol, dodecanoic acid, and ethyl laurate alongside ethyl decanoate was associated with an unpleasant "dusty" aroma, which may have masked the more desirable fruity notes. mdpi.com Similarly, in certain meads, ethyl octanoate (B1194180) and ethyl decanoate were correlated with a "manure" aroma, demonstrating how the context of other volatile compounds can drastically alter the perception of an ester's aroma. researchgate.net
The following table provides examples of synergistic and antagonistic interactions involving decanoate esters from various studies:
| Product | Interacting Compounds | Observed Effect | Sensory Outcome | Reference |
| Italian Grape Ale | Ethyl hexanoate (B1226103), ethyl dodecanoate, isoamyl acetate, ethyl-9-decenoate | Synergistic | Enhanced fruity smell and olfactory finesse | frontiersin.org |
| Cider | Benzyl alcohol, dodecanoic acid, ethyl laurate | Antagonistic | "A-dusty" aroma, potentially masking fruity notes | mdpi.com |
| Mead | Ethyl octanoate | Antagonistic | "Manure" aroma | researchgate.net |
This table is compiled from findings on decanoate esters in different food products.
Effects of Matrix Components (e.g., phenolic compounds) on Volatility and Perception
Influence of Production Parameters on Sensory Profile
The sensory profile of this compound is significantly shaped by the parameters of the production process, particularly in fermented beverages. Factors such as yeast strain, fermentation temperature, and nutrient availability can all influence the final concentration and perception of this and other aroma compounds. nih.govresearchgate.net
Different yeast strains possess varying enzymatic capabilities, leading to the production of different quantities and types of esters. nih.govoeno-one.eu For example, studies on wine have shown that the choice of Saccharomyces cerevisiae strain can significantly impact the final flavor profile. frontiersin.org In cocoa fermentation, co-cultures of S. cerevisiae with other yeasts like Pichia kudriavzevii have been shown to enhance the production of certain long-chain esters, including ethyl decanoate. mdpi.comcirad.fr
Fermentation temperature is another critical parameter. Lower fermentation temperatures, typically between 15 and 18°C, are often favored for the production of esters as they lead to greater stability and reduced loss due to evaporation. nih.govjscimedcentral.com Conversely, higher temperatures can negatively affect the production of desirable aroma compounds. jscimedcentral.com
Nutrient availability, particularly yeast assimilable nitrogen (YAN), also plays a crucial role. The concentration and balance of amino acids directly influence the formation of higher alcohols and, subsequently, esters. nih.gov
The method of production for sparkling wines, such as carbonation, Charmat, transfer, and Méthode Traditionelle, has also been shown to strongly influence the final sensory profile. researchgate.net
| Production Parameter | Influence on this compound and Sensory Profile | Reference |
| Yeast Strain | Different strains produce varying levels of esters. Co-cultures can enhance production. | frontiersin.orgnih.govoeno-one.eumdpi.comcirad.fr |
| Fermentation Temperature | Lower temperatures (15-18°C) generally favor ester production and stability. | nih.govjscimedcentral.com |
| Nutrient Availability (YAN) | Influences the formation of precursor higher alcohols and subsequent esterification. | nih.gov |
| Production Method (e.g., Sparkling Wine) | The specific method (carbonation, Charmat, etc.) significantly impacts the final sensory characteristics. | researchgate.net |
Q & A
Q. What are the established methodologies for synthesizing phenethyl decanoate, and how can purity be validated?
Synthesis typically involves esterification of decanoic acid with phenethyl alcohol under acid catalysis. Purity validation requires elemental analysis (e.g., %C, %H, %O as in copper decanoate studies ) and spectroscopic techniques like H/C NMR for structural confirmation. Gas chromatography (GC) with flame ionization detection can quantify residual reactants .
Q. Which analytical techniques are most effective for characterizing this compound in complex matrices (e.g., biological or environmental samples)?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is preferred for sensitivity and specificity. For volatile matrices, GC-MS can identify esters like ethyl decanoate analogs . Ensure calibration with certified reference materials and report detection limits .
Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for this compound studies?
this compound’s high logP (predicted from C18H28O2 structure ) necessitates using organic solvents (e.g., DMSO) for solubility. In biological assays, consider solvent cytotoxicity and use emulsifiers like Tween-80 for aqueous dispersion .
Advanced Research Questions
Q. What mechanisms underlie the stability of this compound under varying storage conditions, and how can degradation products be identified?
Accelerated stability studies (e.g., 40°C/75% RH) with periodic sampling are critical. Use LC-MS to monitor hydrolysis to decanoic acid and phenethyl alcohol. Kinetic modeling (Arrhenius equation) predicts shelf-life, while FTIR detects ester bond degradation . Compare with fluphenazine decanoate stability protocols .
Q. How can conflicting data on this compound’s bioactivity be resolved?
Address contradictions by standardizing assay conditions (e.g., cell lines, exposure times) and validating findings across multiple models. Meta-analyses should account for variables like impurity profiles (e.g., residual catalysts) . Use ANOVA to statistically differentiate experimental outcomes, as applied in VOC studies .
Q. What strategies optimize the design of dose-response studies for this compound in neuropharmacological research?
Adopt the PICO framework: define Population (e.g., neuronal cell lines), Intervention (dose ranges), Comparison (vehicle controls), and Outcomes (e.g., IC). Include positive controls (e.g., known neuroactive esters) and use nonlinear regression for EC/IC calculations . Reference antipsychotic depot studies for pharmacokinetic modeling .
Q. How can computational methods predict this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) models binding to receptors like G-protein-coupled receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare with structurally similar esters (e.g., phenethyl crotonate ) to identify structure-activity relationships .
Methodological Considerations
- Data Presentation : Use tables for elemental analysis (e.g., %C, %H) and figures for dose-response curves. Large datasets (e.g., GC-MS chromatograms) should be supplementary .
- Statistical Rigor : Report confidence intervals (95% CI) and effect sizes (e.g., Relative Risk for bioactivity comparisons ). Address gender/age variables if applicable .
- Ethical Compliance : For in vivo studies, follow protocols for humane endpoints and include IRB approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
